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An In-depth Technical Guide on the Core Biological Functions and Activities of Enterovirus 71

(EV71) Proteins

Introduction

Enterovirus 71 (EV71) is a non-enveloped, single-stranded positive-sense RNA virus belonging

to the Picornaviridae family. It is a major causative agent of hand, foot, and mouth disease

(HFMD) and can also lead to severe neurological complications. The viral genome is translated

into a single polyprotein that is subsequently cleaved by viral proteases into four structural

proteins (VP1-VP4) and seven non-structural proteins (2A, 2B, 2C, 3A, 3B, 3C, and 3D).[1][2]

These proteins play crucial roles in the viral life cycle, including receptor binding, replication,

and evasion of the host immune system.[1][3] This guide provides a detailed overview of the

biological functions and activities of these core EV71 proteins.

Structural Proteins: The Viral Capsid
The structural proteins VP1, VP2, VP3, and VP4 assemble to form the icosahedral capsid of

the virus.[1][3] This capsid protects the viral RNA genome.

VP1, VP2, and VP3: These proteins are exposed on the capsid surface.[1] VP1 is the

primary protein involved in binding to host cell receptors, such as Scavenger Receptor Class

B Member 2 (SCARB2) and P-selectin glycoprotein ligand-1 (PSGL-1), which initiates viral

entry.[2][4] VP1, VP2, and VP3 all contain immunologically reactive epitopes, with VP1

inducing the majority of neutralizing antibodies.[2]

VP4: This protein is located on the inner surface of the viral capsid.[1][2]
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Protein
Molecular Weight
(kDa)

Location Primary Function

VP1 33 Capsid Surface
Receptor Binding,

Major Antigenic Site

VP2 28 Capsid Surface
Capsid Assembly,

Antigenic Site

VP3 27 Capsid Surface
Capsid Assembly,

Antigenic Site

VP4 8 Inner Capsid Capsid Stability

Non-Structural Proteins: Orchestrators of Viral
Replication and Pathogenesis
The non-structural proteins of EV71 are essential for viral replication, manipulation of host

cellular processes, and evasion of the host's immune response.

2A Protease (2Apro)
The 2A protein is a cysteine protease that plays a multifaceted role in the viral life cycle.[5]

Polyprotein Processing: 2Apro cleaves the viral polyprotein at the junction between VP1 and

2A.[4]

Host Protein Synthesis Inhibition: It cleaves the eukaryotic initiation factor 4G (eIF4G), which

is crucial for cap-dependent translation of host mRNAs.[4][6] This shutdown of host protein

synthesis allows the virus to prioritize the translation of its own RNA.

Immune Evasion: 2Apro is a key player in counteracting the host's innate immune response.

It has been shown to cleave MAVS (Mitochondrial Antiviral-Signaling protein), a critical

adaptor protein in the RIG-I-like receptor (RLR) pathway, thereby inhibiting the production of

type I interferons.[7] It also cleaves Type I interferon-α/β receptor 1 (IFNAR1) to block

interferon signaling.[1][5]
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Induction of Apoptosis: Expression of 2Apro alone can induce apoptosis, which may facilitate

the release of viral progeny.[4][6]

Transcriptional Activity: Interestingly, 2Apro also exhibits transcriptional activation activity in

yeast, a function that is independent of its protease activity and may play a role in viral

replication or pathogenesis.[8]

2B and 2C Proteins
2B Protein: This small hydrophobic protein is an ion channel protein that alters the

permeability of host cell membranes.[2][5] This disruption of ion homeostasis is thought to

facilitate viral replication and release. The 2B protein also localizes to the mitochondria and

can induce apoptosis by interacting with the pro-apoptotic protein Bax.[1][5]

2C Protein: The 2C protein is an NTPase that is involved in the formation of viral replication

vesicles.[2] It also possesses RNA-binding capabilities.

3A, 3B, and 3C Proteins
3A Protein: The 3A protein is a membrane-associated protein that plays a role in the

formation of the viral replication complex. It interacts with the host protein ACBD3 to recruit

PI4KB, a lipid kinase, to the sites of viral RNA replication.[1][3]

3B Protein (VPg): This small protein, also known as VPg (viral protein genome-linked), is

covalently attached to the 5' end of the viral RNA and acts as a primer for RNA synthesis by

the viral polymerase.[2]

3C Protease (3Cpro): Along with 2Apro, the 3C protease is the other key viral protease. It is

a cysteine protease responsible for most of the cleavages of the viral polyprotein.[9][10] The

3Cpro is also a major antagonist of the host's innate immune response. It can cleave several

host proteins involved in antiviral signaling, including RIG-I and TRIF, to inhibit the production

of type I interferons.[11][12] Furthermore, 3Cpro can induce apoptosis.[13]

3D Polymerase (3Dpol)
The 3D protein is the viral RNA-dependent RNA polymerase (RdRp). It is responsible for

replicating the viral RNA genome.[2]
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Signaling Pathways Modulated by EV71 Proteins
EV71 infection triggers and modulates a variety of host cell signaling pathways to create a

favorable environment for its replication and to evade the immune response.[14]

Inhibition of Type I Interferon Production
A primary strategy of EV71 is the suppression of type I interferon (IFN) production, a critical

component of the innate antiviral response. The viral proteases 2Apro and 3Cpro are central to

this process.
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Caption: EV71 proteases 2Apro and 3Cpro inhibit Type I IFN production by cleaving MAVS and

RIG-I.

Activation of MAPK and PI3K/Akt Pathways
EV71 infection has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and

PI3K/Akt signaling pathways.[14][15] Activation of these pathways can promote viral replication

and inhibit apoptosis early in the infection, thus ensuring the production of viral progeny.[15][16]
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Caption: EV71 activates MAPK and PI3K/Akt pathways to promote viral replication and inhibit

apoptosis.

Experimental Protocols
The study of EV71 proteins involves a variety of molecular and cellular biology techniques.

In Vitro Cleavage Assay for Viral Proteases
This assay is used to determine if a viral protease, such as 2Apro or 3Cpro, can directly cleave

a specific host protein.

Protein Expression and Purification: The viral protease (e.g., 2Apro) and the potential

substrate protein (e.g., MAVS) are expressed, often as recombinant proteins in E. coli or in

vitro transcription/translation systems, and purified.

Incubation: The purified protease and substrate are incubated together in a suitable reaction

buffer for a defined period at an optimal temperature.

Analysis: The reaction mixture is then analyzed by SDS-PAGE and Western blotting using an

antibody specific to the substrate protein. A cleavage product will appear as a smaller band
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compared to the full-length protein in the control lane (substrate without protease).

Co-immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions within the cell.

Cell Lysis: Cells infected with EV71 or transfected to express a viral protein of interest are

lysed to release cellular proteins.

Immunoprecipitation: An antibody specific to the viral "bait" protein is added to the cell lysate

and incubated to allow the antibody to bind to its target. Protein A/G beads are then added to

pull down the antibody-protein complexes.

Washing: The beads are washed to remove non-specifically bound proteins.

Elution and Analysis: The bound proteins are eluted from the beads and analyzed by

Western blotting using an antibody against the suspected interacting "prey" protein.

Reporter Gene Assay for Signaling Pathway Activity
This assay measures the activity of a specific signaling pathway.

Transfection: Cells are co-transfected with a reporter plasmid and a plasmid expressing the

viral protein of interest. The reporter plasmid contains a promoter element that is responsive

to a specific transcription factor in the pathway of interest (e.g., an IFN-β promoter driving

luciferase expression)

Stimulation/Infection: The cells may be stimulated with an inducer of the pathway or infected

with EV71.

Lysis and Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g.,

luciferase) is measured using a luminometer. A decrease in reporter activity in the presence

of the viral protein indicates inhibition of the pathway.
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Caption: Common experimental workflows for studying EV71 protein interactions and pathway

modulation.

Conclusion

The proteins of Enterovirus 71 are highly evolved to ensure the successful replication and

propagation of the virus. They function in a coordinated manner to take over the host cell's

machinery, replicate the viral genome, assemble new virions, and dismantle the host's antiviral

defenses. A thorough understanding of the biological functions and activities of each viral
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protein is essential for the development of effective antiviral therapies and vaccines against

EV71.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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